4-(2-methylpiperidin-1-yl)sulfonyl-N-[3-(trifluoromethyl)phenyl]benzamide
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Overview
Description
4-(2-methylpiperidin-1-yl)sulfonyl-N-[3-(trifluoromethyl)phenyl]benzamide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a piperidine ring, a sulfonyl group, and a trifluoromethyl-substituted phenyl group. Its molecular formula is C19H21F3N2O2S.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-methylpiperidin-1-yl)sulfonyl-N-[3-(trifluoromethyl)phenyl]benzamide typically involves multiple steps, starting with the preparation of the piperidine derivative. The piperidine ring is often synthesized through a cyclization reaction involving appropriate precursors. The sulfonyl group is introduced via sulfonation reactions, and the trifluoromethyl group is added through electrophilic aromatic substitution. The final step involves coupling the piperidine derivative with the trifluoromethyl-substituted phenyl group under specific reaction conditions, such as the use of a suitable catalyst and solvent .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to monitor the reaction progress and product quality .
Chemical Reactions Analysis
Types of Reactions
4-(2-methylpiperidin-1-yl)sulfonyl-N-[3-(trifluoromethyl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl-substituted phenyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or thiols .
Scientific Research Applications
4-(2-methylpiperidin-1-yl)sulfonyl-N-[3-(trifluoromethyl)phenyl]benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.
Mechanism of Action
The mechanism of action of 4-(2-methylpiperidin-1-yl)sulfonyl-N-[3-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
N-(4-[(2-Methylpiperidin-1-yl)sulfonyl]phenyl)acetamide: Shares a similar piperidine and sulfonyl structure but differs in the acetamide group.
4-Amino-3-methyl-N-[3-(trifluoromethyl)phenyl]benzamide: Contains a similar trifluoromethyl-substituted phenyl group but differs in the amino and methyl groups.
Uniqueness
4-(2-methylpiperidin-1-yl)sulfonyl-N-[3-(trifluoromethyl)phenyl]benzamide is unique due to its combination of a piperidine ring, sulfonyl group, and trifluoromethyl-substituted phenyl group. This unique structure imparts specific chemical and biological properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
4-(2-methylpiperidin-1-yl)sulfonyl-N-[3-(trifluoromethyl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N2O3S/c1-14-5-2-3-12-25(14)29(27,28)18-10-8-15(9-11-18)19(26)24-17-7-4-6-16(13-17)20(21,22)23/h4,6-11,13-14H,2-3,5,12H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXDFUXLHKUOHHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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